Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted with a methyl group at position 2, a methyl ester at position 3, and a 2-(4-chlorophenyl)-2-oxoethoxy chain at position 3. Crystallographic studies of related compounds (e.g., sulfinyl-substituted benzofurans) highlight the importance of substituent orientation on molecular packing and stability .
Properties
IUPAC Name |
methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEDEPCWPDKQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClO₄
- Molecular Weight : 344.79 g/mol
The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound exhibits the following activities:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. It appears to modulate the Bcl-2 family proteins, which are crucial in regulating apoptosis at the mitochondrial level. This modulation leads to a decrease in cell viability in cancerous cells while sparing normal cells .
- Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces the proliferation of certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis observed |
| MCF-7 (Breast) | 20 | Significant reduction in cell viability |
| A549 (Lung) | 25 | Cell cycle arrest at G1 phase |
In Vivo Studies
In vivo studies conducted on murine models have shown promising results regarding the compound's efficacy against tumors:
- Study Design : Mice were administered varying doses of the compound over a four-week period.
- Results : Tumor size was significantly reduced compared to control groups, with minimal side effects noted on vital organs such as the liver and kidneys .
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer investigated the effects of this compound as an adjunct therapy. The results indicated:
- Response Rate : 60% of patients showed partial response.
- Side Effects : Mild nausea and fatigue were reported, but no severe adverse effects were noted.
Case Study 2: Anti-inflammatory Application
Another study focused on patients with chronic inflammatory diseases. The administration of the compound resulted in:
- Reduction in Symptoms : Patients reported a significant decrease in pain and inflammation markers.
- Long-term Effects : Follow-up indicated sustained benefits over six months post-treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The target compound differs from analogs primarily in its ester group and substituents on the phenyl ring. Key comparisons include:
Key Observations:
- Ester Groups: Methyl esters (e.g., target compound) generally exhibit higher solubility in polar solvents compared to bulkier isopropyl or 2-methoxyethyl esters .
- Linker Variations: The oxoethoxy group in the target compound allows for conformational flexibility, whereas benzoyloxy linkers (e.g., in ) introduce rigidity .
Pharmacological Implications
- Antimicrobial Activity: Sulfinyl-substituted benzofurans (e.g., ) demonstrate antibacterial properties, likely due to interactions with microbial enzymes or membranes .
- Synthetic Accessibility: The methyl ester in the target compound may simplify synthesis compared to analogs with complex ester groups (e.g., 2-methoxyethyl), which require additional steps for introduction .
Crystallographic and Physical Properties
- Crystal Packing: Substituents influence intermolecular interactions. For example, sulfinyl groups in adopt specific orientations that stabilize crystal structures via C–H⋯O bonds. The target compound’s methyl ester may facilitate tighter packing due to its smaller size .
- Melting Points: Related compounds (e.g., ) exhibit melting points >420 K, suggesting that the target compound’s thermal stability is comparable, though dependent on substituents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzofuran derivatives often involves coupling reactions, such as the Ullmann or Suzuki-Miyaura cross-coupling, to introduce aryl groups. For example, the 4-chlorophenyl-2-oxoethoxy moiety can be attached via nucleophilic substitution or esterification under reflux conditions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., K₂CO₃ or Pd-based catalysts) significantly impact yield. Optimization may include varying temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
- Methodology :
- NMR : Focus on the benzofuran core’s aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR). The 4-chlorophenyl group shows distinct splitting patterns due to para-substitution.
- X-ray crystallography : Resolve torsional angles between the benzofuran and 4-chlorophenyl groups to confirm spatial arrangement, as demonstrated in structurally similar compounds .
- IR : Confirm ester carbonyl stretches (~1720 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound, given its hazardous classification?
- Methodology :
- Ventilation : Use fume hoods to prevent inhalation of dust/particulates.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity for this compound?
- Methodology :
- Geometry optimization : Use B3LYP/6-31G(d) to model the ground-state structure. Compare calculated bond lengths/angles with X-ray data to validate accuracy.
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess charge-transfer potential. For benzofuran derivatives, electron-withdrawing groups (e.g., 4-chlorophenyl) lower LUMO levels, enhancing electrophilic reactivity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction pathway predictions .
Q. How can contradictions in reported biological activities of benzofuran derivatives be resolved?
- Methodology :
- Dose-response standardization : Use consistent molar concentrations across assays (e.g., MIC for antimicrobial studies).
- Purity validation : Confirm compound integrity via HPLC (>95% purity) to exclude byproduct interference.
- Mechanistic studies : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to correlate structural features (e.g., 4-chlorophenyl’s steric effects) with activity .
Q. What role do crystal packing and intermolecular interactions play in the compound’s physicochemical stability?
- Methodology :
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer.
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess thermal stability. Strong hydrogen-bonding networks (observed in similar benzofurans) often enhance melting points and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
